molecular formula C9H5F2NS B13936453 2-(2,2-Difluorovinyl)-1,3-benzothiazole

2-(2,2-Difluorovinyl)-1,3-benzothiazole

Cat. No.: B13936453
M. Wt: 197.21 g/mol
InChI Key: OHHAUCJSYPGVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorovinyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed cross-coupling reaction of 2,2-difluorovinyl benzoates with arylboronic acids . This reaction proceeds efficiently in the presence of nickel catalysts such as Ni(COD)2 and dppf (1,1’-bis(diphenylphosphino)ferrocene), yielding the desired product in good yields .

Industrial Production Methods

Industrial production of 2-(2,2-Difluorovinyl)-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorovinyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorovinyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, participating in reactions with nucleophiles. The benzothiazole ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluorovinyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluorovinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H5F2NS

Molecular Weight

197.21 g/mol

IUPAC Name

2-(2,2-difluoroethenyl)-1,3-benzothiazole

InChI

InChI=1S/C9H5F2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H

InChI Key

OHHAUCJSYPGVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.